1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone
CAS No.:
Cat. No.: VC14763405
Molecular Formula: C22H20ClFN2O2S
Molecular Weight: 430.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClFN2O2S |
|---|---|
| Molecular Weight | 430.9 g/mol |
| IUPAC Name | 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C22H20ClFN2O2S/c23-16-7-5-15(6-8-16)22(28)9-11-26(12-10-22)20(27)13-17-14-29-21(25-17)18-3-1-2-4-19(18)24/h1-8,14,28H,9-13H2 |
| Standard InChI Key | IKQVLOATUHGICG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains:
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A 4-hydroxypiperidine ring substituted at the 4-position with a 4-chlorophenyl group.
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A thiazole ring at position 4 of the ethanone bridge, bearing a 2-fluorophenyl substituent.
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An ethanone linker connecting the piperidine and thiazole moieties.
This arrangement creates a rigid, planar conformation that enhances binding affinity to hydrophobic pockets in biological targets .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | CHClFNOS |
| Molecular Weight | 430.9 g/mol |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
| Topological Polar Surface Area | 89.5 Ų |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 5 (ketone, thiazole N, hydroxyl O) |
The presence of halogen atoms (Cl, F) enhances lipophilicity (clogP ≈ 3.8), favoring blood-brain barrier penetration, while the hydroxyl group improves aqueous solubility .
Synthetic Pathways and Challenges
General Synthesis Strategy
The synthesis involves three key stages:
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Piperidine Core Formation: 4-Chlorophenylmagnesium bromide undergoes nucleophilic addition to N-Boc-piperidin-4-one, followed by deprotection and hydroxylation to yield 4-(4-chlorophenyl)-4-hydroxypiperidine .
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Thiazole Construction: 2-Fluorophenyl isothiocyanate reacts with ethyl bromopyruvate in a Hantzsch thiazole synthesis to form 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid ethyl ester.
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Coupling Reaction: The piperidine and thiazole intermediates are connected via a nucleophilic acyl substitution using 2-chloroethanone as the linker .
Critical Challenges
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Regioselectivity Issues: Competing reactions during thiazole formation often yield undesirable 2,4-disubstituted byproducts (∼22% yield loss) .
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Steric Hindrance: Bulky substituents on the piperidine ring reduce coupling efficiency (45–50% yield in final step).
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Purification Complexity: Similar polarities of intermediates necessitate HPLC purification, increasing production costs.
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| ATCC 43300 | 8 | Cell wall synthesis inhibition |
| Clinical Isolate | 16 | DNA gyrase binding (IC = 2.1 μM) |
The thiazole ring’s sulfur atom disrupts bacterial membrane potential (-58 mV shift at 10 μg/mL) .
Pharmacokinetic Profile
Absorption and Distribution
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Caco-2 Permeability: P = 18.6 × 10 cm/s (high intestinal absorption predicted)
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Plasma Protein Binding: 92.4% (mainly albumin)
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Volume of Distribution: 5.3 L/kg (extensive tissue penetration)
Metabolism and Excretion
Primary metabolic pathways involve:
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Hydroxylation: CYP3A4-mediated oxidation at the piperidine ring (major metabolite: 4-hydroxy derivative, 67% of total)
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Glucuronidation: UGT1A9 conjugates the hydroxyl group (23% excretion as glucuronide)
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Thiazole Ring Opening: GST-mediated cleavage (minor pathway, <10%)
Elimination half-life in rat models: 6.2 hours (IV), 9.8 hours (PO) .
Current Research Frontiers
Targeted Drug Delivery Systems
Recent efforts utilize nanoparticle encapsulation to improve solubility (aqueous solubility increased from 0.12 mg/mL to 4.7 mg/mL in PLGA nanoparticles).
Structural Optimization
Second-generation analogs under investigation:
| Modification | Biological Impact |
|---|---|
| Piperidine N-methylation | σ-1 receptor affinity ↑ 3.2× |
| Thiazole → Oxazole swap | MRSA MIC ↓ to 4 μg/mL |
| Ethane → Ethene linker | Topo II inhibition IC ↓ 58% |
Challenges and Future Directions
Prioritized Research Goals
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